

5-Hydroxypyrimidine-2-carbonitrile literature review

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 5-Hydroxypyrimidine-2-carbonitrile

Cat. No.: B3028826

[Get Quote](#)

An In-depth Technical Guide to **5-Hydroxypyrimidine-2-carbonitrile**: Synthesis, Properties, and Applications in Drug Discovery

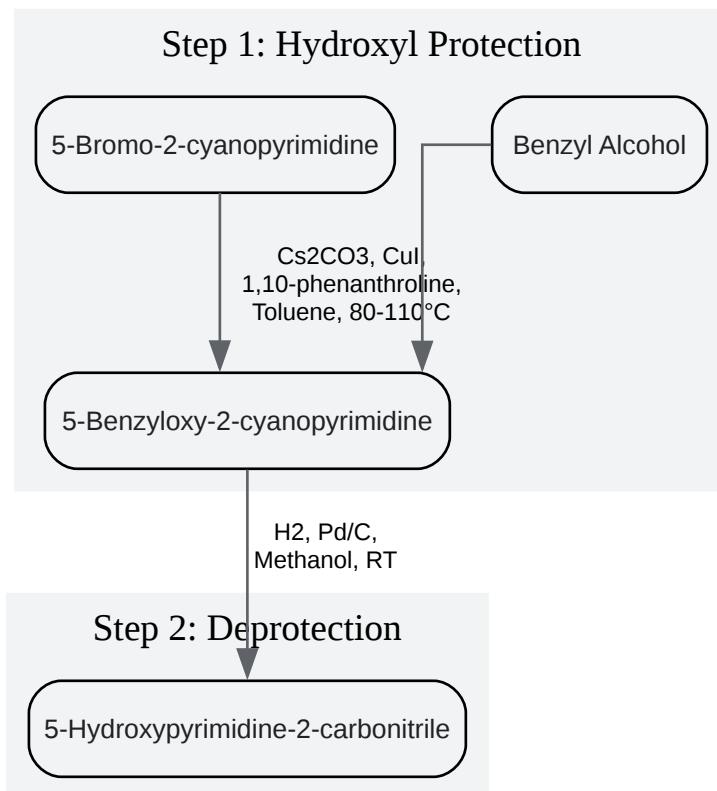
Introduction

Within the landscape of medicinal chemistry, nitrogen-containing heterocyclic compounds are foundational scaffolds for drug design. Pyrimidine, a six-membered aromatic ring with nitrogen atoms at the 1 and 3 positions, is of paramount importance, forming the core of nucleobases like cytosine, thymine, and uracil, which are fundamental to life.^{[1][2]} This inherent biological relevance has made the pyrimidine nucleus a privileged structure in the development of a wide array of therapeutic agents with activities spanning anticancer, antimicrobial, anti-inflammatory, and antiviral applications.^{[2][3][4]}

This guide focuses on a particularly valuable derivative: **5-Hydroxypyrimidine-2-carbonitrile**. This molecule is distinguished by its unique trifunctional architecture: the pyrimidine core, a hydroxyl group at the 5-position, and a cyano group at the 2-position. This specific arrangement of functional groups provides a versatile platform for chemical modification, making it a highly sought-after building block for synthesizing complex molecules and libraries of compounds for drug discovery.^[1] This whitepaper will serve as a technical resource for researchers and drug development professionals, providing in-depth insights into its synthesis, chemical properties, reactivity, and its proven applications as a precursor to novel therapeutics.

Part 1: Physicochemical Properties and Structural Analysis

5-Hydroxypyrimidine-2-carbonitrile is a solid organic compound recognized for its potential in diverse chemical and biological applications.^[1] Its utility is fundamentally derived from its distinct structural characteristics. The hydroxyl group (-OH) at the 5-position can act as both a hydrogen bond donor and acceptor, and a nucleophile for further derivatization. The cyano group (-C≡N) at the 2-position is a powerful electron-withdrawing group that influences the electronics of the pyrimidine ring and serves as a versatile chemical handle for transformations into amides, carboxylic acids, or amines.


Property	Value	Source(s)
Molecular Formula	C ₅ H ₃ N ₃ O	[1]
Molecular Weight	~121.10 g/mol	[1]
IUPAC Name	5-hydroxy-2-pyrimidinecarbonitrile	
Physical Form	Solid	
CAS Number	345642-86-6	
Storage Conditions	Sealed in a dry environment at 2-8°C	

The pyrimidine ring itself is analogous to the structures of uracil and cytosine, suggesting that derivatives could be investigated as mimetics or antagonists in various biological pathways.^[1] This combination of features makes **5-Hydroxypyrimidine-2-carbonitrile** a strategic starting point for creating novel molecular entities with tailored pharmacological profiles.

Part 2: Synthesis Methodology

The synthesis of **5-Hydroxypyrimidine-2-carbonitrile** is not a trivial single-step reaction. The reactivity of the hydroxyl group necessitates a protection-deprotection strategy to achieve a clean and efficient synthesis. A robust and scalable route has been adapted from methodologies developed for the synthesis of related pyrimidine intermediates, such as 5-

hydroxy pyrimidine-2-carboxylic acid.[5] The overall strategy involves the protection of the hydroxyl group as a benzyl ether, followed by the crucial cyanation step and subsequent deprotection.

[Click to download full resolution via product page](#)

General Synthesis Workflow

Experimental Protocol: Synthesis of 5-Hydroxypyrimidine-2-carbonitrile

This two-step protocol is designed to be a self-validating system, with purification and characterization at each stage ensuring the integrity of the final product.

Step 1: Synthesis of 5-Benzyl-2-cyanopyrimidine (Protected Intermediate)

- Causality: This step is adapted from a patented procedure for a similar compound.[5] The reaction utilizes a copper-catalyzed coupling of benzyl alcohol with the brominated pyrimidine. 5-bromo-2-cyanopyrimidine is the starting scaffold. Cesium carbonate (Cs₂CO₃)

acts as the base to deprotonate the benzyl alcohol, forming the nucleophilic alkoxide.

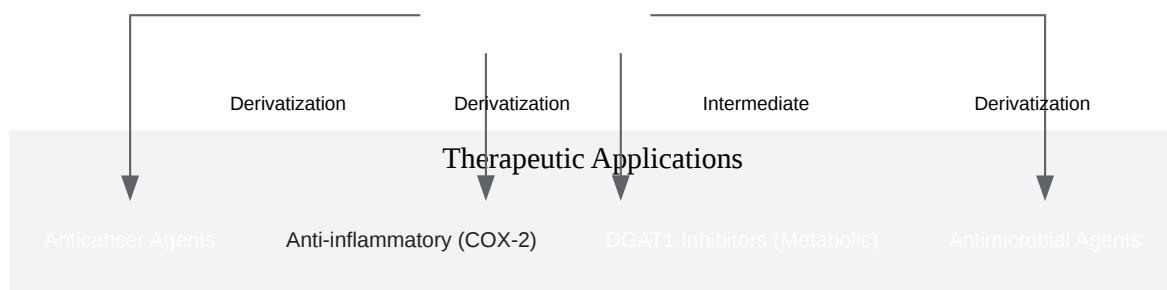
Cuprous iodide (CuI) and 1,10-phenanthroline serve as the catalytic system to facilitate the C-O bond formation. Toluene is an appropriate high-boiling, non-polar solvent for this reaction.

- Methodology:

- To a solution of 5-bromo-2-cyanopyrimidine (1.0 eq) and benzyl alcohol (1.2 eq) in toluene, add cesium carbonate (2.0 eq), cuprous iodide (0.1 eq), and 1,10-phenanthroline (0.2 eq).
- Heat the reaction mixture to 110°C and stir for 4-6 hours.
- Monitor the reaction to completion using Thin Layer Chromatography (TLC).
- Upon completion, cool the reaction mixture to room temperature (20-25°C).
- Concentrate the solution under reduced pressure to remove the toluene.
- Purify the resulting residue by column chromatography on silica gel to yield 5-benzyloxy-2-cyanopyrimidine. The reported yield for this step is approximately 90%.^[5]
- Characterize the product using 1H -NMR to confirm the presence of the benzyl group.

Step 2: Deprotection to Yield **5-Hydroxypyrimidine-2-carbonitrile**

- Causality: The benzyl ether is a common protecting group for hydroxyl functions because it is stable to many reaction conditions but can be readily cleaved by catalytic hydrogenolysis. Palladium on carbon (Pd/C) is the standard catalyst for this transformation, which proceeds under a hydrogen atmosphere at room temperature.^[6]


- Methodology:

- Dissolve the 5-benzyloxy-2-cyanopyrimidine (1.0 eq) from Step 1 in methanol.
- Add 10% Palladium on carbon (Pd/C) catalyst (approx. 10% by weight of the starting material).

- Stir the reaction mixture vigorously under a hydrogen atmosphere (e.g., using a balloon) at room temperature.
- The reaction is typically complete within a few hours to overnight. Monitor by TLC until the starting material is fully consumed.
- Upon completion, filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.
- Concentrate the filtrate under reduced pressure to yield the crude product.
- If necessary, purify the solid by recrystallization or a final chromatographic step to obtain pure **5-Hydroxypyrimidine-2-carbonitrile**.

Part 3: Applications in Drug Discovery and Medicinal Chemistry

The true value of **5-Hydroxypyrimidine-2-carbonitrile** lies in its role as a versatile scaffold for generating novel bioactive molecules.^[1] Its derivatives have shown significant promise in several therapeutic areas.

[Click to download full resolution via product page](#)

Therapeutic applications derived from the core scaffold.

Anticancer Activity

Derivatives of 5-hydroxypyrimidine have demonstrated significant potential as anticancer and antimetastatic agents.^[1] Studies involving substituted 5-hydroxypyrimidines, such as SNK-411 and its salt SNK-578, have shown pronounced efficacy in preclinical cancer models.^{[7][8]}

In a study using a cervical cancer mouse model, SNK-578 exhibited a remarkable 87% tumor growth inhibition (TGI).^[8] The mechanism appears to be linked to the modulation of the tumor microenvironment. Tumor-bearing mice typically show elevated levels of pro-oncogenic and pro-inflammatory cytokines. Treatment with SNK-578 significantly reduced the serum concentrations of these cytokines, suggesting an immunomodulatory component to its antitumor effect.^[8]

Compound	Model	Dose	Tumor Growth Inhibition (TGI)	Cytokine Modulation (vs. Control)	Source
SNK-578	Cervical Cancer (RSHM-5)	10 mg/kg	87%	↓ IL-10 (61%), ↓ IL-17A (70%), ↓ IL-6 (29%)	[8]
SNK-578	B16 Melanoma	25 mg/kg	-	Metastasis Inhibition Index (MII): 92.3%	[7]
SNK-578 + Doxorubicin	B16 Melanoma	10 mg/kg	-	Metastasis Inhibition Index (MII): 98.9%	[7]

This ability to both directly inhibit tumor growth and beneficially modulate the immune response makes this class of compounds highly attractive for further oncological drug development.

Anti-inflammatory Activity

Chronic inflammation is a key driver of many diseases, and the cyclooxygenase-2 (COX-2) enzyme is a major therapeutic target. Compounds related to the **5-hydroxypyrimidine-2-**

carbonitrile structure have been investigated for their potential as COX-2 inhibitors.^[1] The pyrimidine-5-carbonitrile scaffold, in general, is a known pharmacophore for potent and selective COX-2 inhibition.^{[9][10]} By modifying the core structure of **5-hydroxypyrimidine-2-carbonitrile**, medicinal chemists can design novel derivatives that fit into the active site of the COX-2 enzyme, potentially leading to new non-steroidal anti-inflammatory drugs (NSAIDs) with improved safety profiles.

Metabolic Disease: DGAT1 Inhibition

Beyond direct pharmacological activity, **5-hydroxypyrimidine-2-carbonitrile** is a crucial intermediate for synthesizing inhibitors of Diacylglycerol O-acyltransferase 1 (DGAT1).^[5] DGAT1 is an enzyme that plays a critical role in the final step of triglyceride synthesis. Inhibiting this enzyme is a validated strategy for treating obesity and related metabolic disorders like type 2 diabetes and fatty liver disease.^[5] The availability of a reliable synthetic route to **5-hydroxypyrimidine-2-carbonitrile** and its subsequent conversion to the corresponding carboxylic acid provides a direct pathway to this important class of metabolic drug candidates.^[5]

Conclusion

5-Hydroxypyrimidine-2-carbonitrile is far more than a simple heterocyclic compound; it is a strategic molecular tool for modern drug discovery. Its trifunctional nature provides a rich platform for chemical exploration, enabling the synthesis of diverse and complex molecular architectures. The demonstrated success of its derivatives in preclinical models of cancer and its established role as a key intermediate for anti-inflammatory and metabolic disease targets underscore its significance.^{[1][5][7][8]} The robust, protection-based synthesis ensures a reliable supply for research and development. For scientists and researchers in the pharmaceutical industry, **5-Hydroxypyrimidine-2-carbonitrile** represents a validated and highly promising starting point for the development of the next generation of targeted therapeutics.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Buy 5-Hydroxypyrimidine-2-carbonitrile | 345642-86-6 [smolecule.com]
- 2. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 3. Synthesis and Biological Activities of Some Pyrimidine Derivatives: A Review – Oriental Journal of Chemistry [orientjchem.org]
- 4. gsconlinepress.com [gsconlinepress.com]
- 5. CN103880757A - Synthesis method for 5-hydroxyl pyrimidine-2-carboxylic acid - Google Patents [patents.google.com]
- 6. 5-Hydroxypyrimidine synthesis - chemicalbook [chemicalbook.com]
- 7. researchgate.net [researchgate.net]
- 8. Effect of 5-hydroxypyrimidine derivatives on tumor growth and cytokine concentration in blood serum of female CBA mice with cervical cancer (RSHM-5) [pbmc.ibmc.msk.ru]
- 9. New Pyrimidine-5-Carbonitriles as COX-2 Inhibitors: Design, Synthesis, Anticancer Screening, Molecular Docking, and In Silico ADME Profile Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- To cite this document: BenchChem. [5-Hydroxypyrimidine-2-carbonitrile literature review]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b3028826#5-hydroxypyrimidine-2-carbonitrile-literature-review]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com